3-(2-Phenoxyethoxy)aniline is an organic compound characterized by its unique structure, which includes an aniline group linked to a phenoxyethoxy moiety. It is utilized in various scientific applications due to its potential biological activity and chemical properties. The compound is classified under amines and ethers, specifically as a substituted aniline derivative.
The compound can be synthesized through various methods, primarily involving nucleophilic substitution reactions. It is commercially available from chemical suppliers such as Sigma-Aldrich and VWR, where it is listed under its CAS number 79808-16-5.
3-(2-Phenoxyethoxy)aniline belongs to the class of aromatic amines and is identified as a phenolic ether due to the presence of both phenoxy and ether functional groups. Its structural formula can be represented as CHN O.
The synthesis of 3-(2-Phenoxyethoxy)aniline typically involves the reaction of an appropriate phenol derivative with an aniline precursor. A common synthetic route includes:
In laboratory settings, the synthesis may involve the following steps:
The molecular weight of 3-(2-Phenoxyethoxy)aniline is approximately 229.28 g/mol, with a melting point typically reported around 50°C to 55°C.
3-(2-Phenoxyethoxy)aniline can participate in various chemical reactions, including:
Common reagents for these reactions include:
3-(2-Phenoxyethoxy)aniline finds applications in several scientific fields:
The core compound, 3-(2-Phenoxyethoxy)aniline (CAS 79808-16-5), follows systematic IUPAC naming conventions. Its name reflects the parent aniline ring substituted at the meta-position (C3) by a 2-phenoxyethoxy chain. The molecular formula is C₁₄H₁₅NO₂ (molecular weight: 229.27 g/mol), comprising:
The SMILES notation (C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N) and InChIKey (CNHROMZTZVDFGK-UHFFFAOYSA-N) further encode its connectivity and stereochemistry [4]. Key functional groups govern reactivity: the electron-rich aniline facilitates electrophilic substitution, while the ether linkage influences conformational flexibility and polarity.
Table 1: Atomic Connectivity of 3-(2-Phenoxyethoxy)aniline
| Component | Description |
|---|---|
| IUPAC Name | 3-(2-Phenoxyethoxy)aniline |
| Molecular Formula | C₁₄H₁₅NO₂ |
| CAS Registry | 79808-16-5 |
| Key Functional Groups | Aromatic amine, Ether, Aryl rings |
| SMILES | C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |
The phenoxyethoxy chain (–OCH₂CH₂OPh) exhibits gauche conformations due to rotational freedom around C–O and C–C bonds. This flexibility modulates spatial positioning of the terminal phenyl ring relative to the aniline core. Electronically:
Comparative studies of derivatives (e.g., N-hexyl-3-(2-phenoxyethoxy)aniline, C₂₀H₂₇NO₂) confirm that N-alkylation amplifies nitrogen’s electron-donating capacity, while the phenoxyethoxy group enhances solubility in nonpolar media [1] [6]. Substituents on the terminal phenyl ring (e.g., meta-methyl in N-[2-(3-methylphenoxy)propyl] derivatives) introduce steric effects that perturb conformational equilibria [7] [9].
Table 2: Bonding and Electronic Properties
| Structural Feature | Steric Effect | Electronic Effect |
|---|---|---|
| Aniline (–NH₂) | Minimal steric bulk | Strong resonance donation (+M effect) |
| Ether Linkage (–OCH₂CH₂O–) | Conformational flexibility | Moderate inductive donation (+I effect) |
| meta-Substitution | Reduced steric hindrance | Weaker electron activation vs. para |
NMR spectroscopy provides definitive assignment of proton and carbon environments. Key ¹H NMR signals (CDCl₃) include:
¹³C NMR reveals 14 unique carbons:
Mass spectrometry (EI-MS) shows the molecular ion peak at m/z 229.11 [M]⁺ (calculated: 229.11). Fragmentation pathways include:
Table 3: Characteristic NMR Signals of 3-(2-Phenoxyethoxy)aniline
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aniline ring (C4, C5, C6) | 6.40–6.55 (m, 3H) | 104.2, 110.5, 129.8 |
| Terminal phenyl ring | 6.85–7.25 (m, 5H) | 114.8–159.3 |
| –OCH₂CH₂O– (aniline) | 4.05 (t, J=6.0 Hz, 2H) | 68.1 |
| –OCH₂CH₂O– (phenyl) | 4.25 (t, J=6.0 Hz, 2H) | 68.8 |
FT-IR spectroscopy identifies functional groups through characteristic vibrations:
The absence of C=O stretches (1700–1750 cm⁻¹) confirms the absence of carbonyl impurities. Derivative studies (e.g., N-trifluoroacetyl analogs) show shifted amine peaks due to reduced electron density [5].
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2